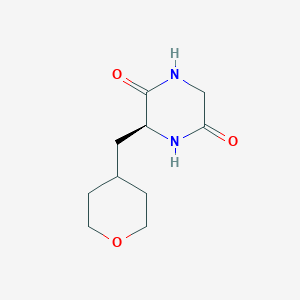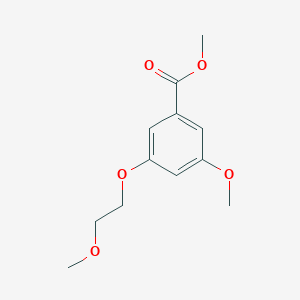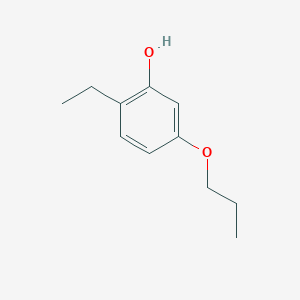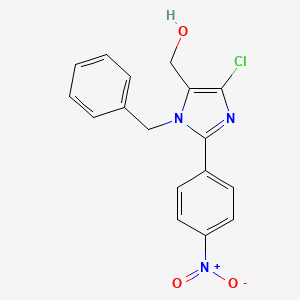
(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol is a synthetic organic compound that belongs to the imidazole family. Imidazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, with its unique structural features, holds potential for various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes or ketones with amines in the presence of an acid catalyst.
Introduction of substituents: The benzyl, chloro, and nitrophenyl groups can be introduced through nucleophilic substitution reactions.
Reduction and functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazole derivatives.
Applications De Recherche Scientifique
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, imidazole derivatives are often studied for their enzyme inhibition properties and potential therapeutic effects.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol would depend on its specific application. Generally, imidazole derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The molecular targets and pathways involved would vary based on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)ethanol
- (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)amine
- (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)carboxylic acid
Uniqueness
The uniqueness of (1-benzyl-4-chloro-2-(4-nitrophenyl)-1H-imidazol-5-yl)methanol lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C17H14ClN3O3 |
|---|---|
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
[3-benzyl-5-chloro-2-(4-nitrophenyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C17H14ClN3O3/c18-16-15(11-22)20(10-12-4-2-1-3-5-12)17(19-16)13-6-8-14(9-7-13)21(23)24/h1-9,22H,10-11H2 |
Clé InChI |
DOMARUCORUIYMN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN2C(=C(N=C2C3=CC=C(C=C3)[N+](=O)[O-])Cl)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
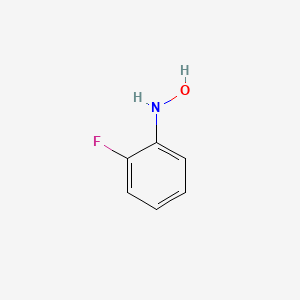
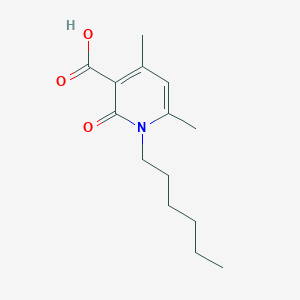
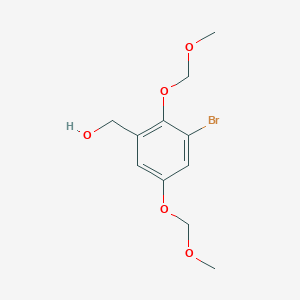
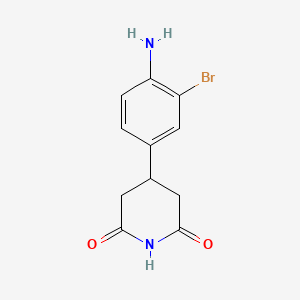
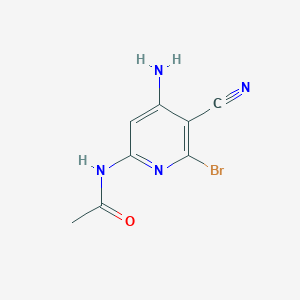
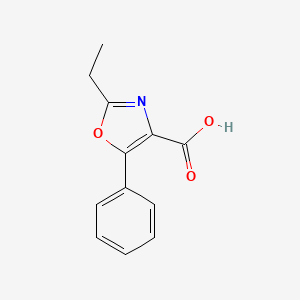
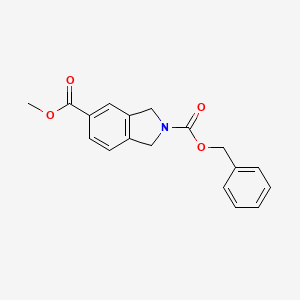
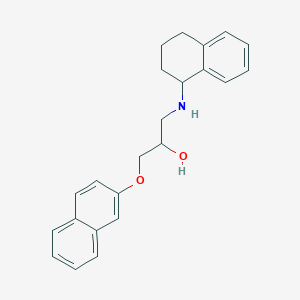
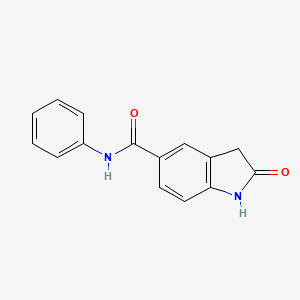
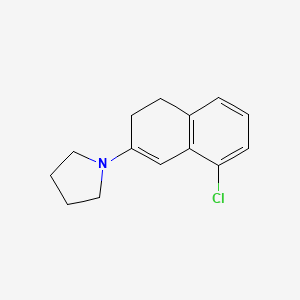
![3-(2-Chloropyrimidin-4-yl)-8-oxa-3-azabicyclo[3,2,1]octane](/img/structure/B8342044.png)
